(Z)-1-methyl-5-((E)-2-(quinolin-2(1H)-ylidene)ethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a quinoline moiety and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dihydroquinoline with an appropriate aldehyde, followed by cyclization with a diazinane derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Quinoline Derivatives: Compounds like quinoline and its derivatives have similar core structures but differ in their functional groups and reactivity.
Uniqueness
What sets (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a quinoline moiety with a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13N3O3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
6-hydroxy-1-methyl-5-[(E)-2-quinolin-2-ylethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(21)12(14(20)18-16(19)22)9-8-11-7-6-10-4-2-3-5-13(10)17-11/h2-9,21H,1H3,(H,18,20,22)/b9-8+ |
InChI Key |
KHMNADSZAJJNAG-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)NC1=O)/C=C/C2=NC3=CC=CC=C3C=C2)O |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C=CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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